molecular formula C12H13N3O2 B1469954 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine CAS No. 1369008-63-8

6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine

Cat. No. B1469954
CAS RN: 1369008-63-8
M. Wt: 231.25 g/mol
InChI Key: XVOXYADHBWOGMY-UHFFFAOYSA-N
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Description

The compound “6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine” is a type of 2-aminopyrimidine . 2-Aminopyrimidine pharmacophores have shown a broad spectrum of biological activities including use against Parkinson’s disease and displaying antibacterial, anti-platelet, antidiabetic, and antitumor properties .


Synthesis Analysis

The synthesis of 2-aminopyrimidine compounds involves the use of chalcones as starting materials . The chalcone (E)-1-(3,5-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one was prepared as a starting material by a previously reported method . 2-Amino pyrimidine was obtained by a cyclization reaction of this chalcone with guanidine hydrogen chloride in basic solution .


Molecular Structure Analysis

In the molecular structure of the compound, the 2-methoxyphenyl and 3,5-dimethoxyphenyl rings are attached at the 4- and 6-positions, respectively, of the central 2-aminopyrimidine ring . The dihedral angles between the planes of the benzene rings and that of the 2-aminopyrimidine ring are 17.31 (9) and 44.39 (6), respectively .


Chemical Reactions Analysis

In the crystal structure of the compound, pairs of N—H dimers enclosing R2 2(8) rings are formed . These dimers are linked into chains along the b-axis direction by pairs of N3—H3A O3 hydrogen bonds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 337.37 . In the crystal structure, the compound forms pairs of N—H dimers enclosing R2 2(8) rings .

Scientific Research Applications

Kinase Inhibition and Structural Analysis

  • The compound "N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine" has been synthesized and identified as a new inhibitor of CLK1 and DYRK1A kinases. Its crystal structure, determined by X-ray diffraction, offers insights into potential biological mechanisms of action (Guillon et al., 2013).

Organic Synthesis and Heterocyclic Chemistry

  • Research on substituted pyrimido[4,5-d]pyrimidones showcases the transformation of enaminouracil into diverse pyrimidine derivatives, indicating the versatility of pyrimidine chemistry in creating novel organic molecules (Hamama et al., 2012).
  • The synthesis of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines catalyzed by DMAP demonstrates the potential for creating tricyclic compounds with significant biological activity (Khashi et al., 2015).

Antiproliferative and Antibacterial Applications

  • Novel pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for antiproliferative activity against cancer cell lines, highlighting the therapeutic potential of pyrimidine derivatives in oncology (Atapour-Mashhad et al., 2017).
  • Experimental and theoretical studies of a pyrimidin-2-amine derivative showed potential as an antibacterial agent, further illustrating the broad applicability of pyrimidine compounds in addressing microbial resistance (Murugavel et al., 2015).

Novel Synthesis and Characterization Techniques

  • Innovative approaches in the synthesis of pyrimidine derivatives, such as the facile construction of pyrimido[4,5-d]pyrimidones and the development of aminative ring-opening reactions of pyrimidine oxides, demonstrate the ongoing exploration and utility of pyrimidine compounds in chemical synthesis and drug discovery (Christophe et al., 1979).

properties

IUPAC Name

6-(3,5-dimethoxyphenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-16-9-3-8(4-10(5-9)17-2)11-6-12(13)15-7-14-11/h3-7H,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOXYADHBWOGMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=NC=N2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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